molecular formula C6H10O2 B13592075 (1S,2S)-1,2-dimethylcyclopropane-1-carboxylicacid

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylicacid

Cat. No.: B13592075
M. Wt: 114.14 g/mol
InChI Key: MMEAVAVRZYNYFB-NJGYIYPDSA-N
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Description

(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to control the stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (1S,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6-/m0/s1

InChI Key

MMEAVAVRZYNYFB-NJGYIYPDSA-N

Isomeric SMILES

C[C@H]1C[C@]1(C)C(=O)O

Canonical SMILES

CC1CC1(C)C(=O)O

Origin of Product

United States

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